molecular formula C21H24N6O3 B2590038 5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide CAS No. 895651-62-4

5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

Cat. No. B2590038
CAS RN: 895651-62-4
M. Wt: 408.462
InChI Key: DLDGTCGJDJNNDZ-UHFFFAOYSA-N
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Description

The compound “5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide” is a derivative of 5-amino-1,2,3-triazoles . These compounds are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazoles, including the compound , can be achieved through a transition-metal-free strategy . This involves a cascade nucleophilic addition/cyclization process using carbodiimides and diazo compounds . The process is accomplished under mild conditions .


Chemical Reactions Analysis

The chemical reactions involving 5-amino-1,2,3-triazoles typically involve nucleophilic addition and cyclization . The reaction mechanism has been clarified through control experiments and DFT calculations .

Scientific Research Applications

Transition-Metal-Free Synthesis

The compound can be used in the transition-metal-free synthesis of 5-amino-1,2,3-triazoles . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . The late-stage derivatization and gram-scale synthesis reveal the promising utility of this methodology .

Antifungal Activity

Some derivatives of the compound have shown potential antifungal activity . Many of them show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species .

Resonance Raman Spectroscopy

The compound can be used in resonance Raman spectroscopy (RRS), especially in the fields of biology and medicine . RRS can obtain more important information of molecular structure which is hidden in normal Raman spectroscopy .

Synthesis of 3-Pyridyl-Substituted 5-Amino-1,2,4-Triazoles

A single-reactor method for synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles and their hydrochlorides was developed . The effect of the molar ratio between reagents, temperature, and synthesis duration on the yield of 3-pyridylsubstituted 5-amino-1,2,4-triazoles in the reaction was studied .

Medical Devices

The compound is recognized in the standard ASTM F1609-23, which covers the material requirements for calcium phosphate coatings for surgical implant applications . This standard is relevant to medical devices and is recognized on its scientific and technical merit and/or because it supports existing regulatory policies .

Nitrogen-Rich Cation Synthesis

Nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives were synthesized by a new molecular design strategy based on the energetic moiety combination . All derivatives were fully characterized by vibrational spectroscopy (IR), multinuclear (1H, 13C) NMR spectroscopy, elemental analysis .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-13-5-4-6-17(14(13)2)24-18(28)12-27-20(22)19(25-26-27)21(29)23-11-15-7-9-16(30-3)10-8-15/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGTCGJDJNNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

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